

# Application Notes and Protocols: Ex Vivo Biodistribution of Radiolabeled PSMA-617

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Psma617-tcmc tfa*

Cat. No.: *B1193556*

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction:

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer. PSMA-617, a urea-based small molecule, binds with high affinity to the extracellular domain of PSMA. When labeled with a radionuclide such as Lutetium-177 ( $^{177}\text{Lu}$ ), it becomes a potent therapeutic agent for radioligand therapy. The ex vivo biodistribution study is a critical preclinical step to determine the uptake, distribution, and clearance of the radiolabeled compound in a living organism. This document provides a detailed protocol for conducting an ex vivo biodistribution study of  $^{177}\text{Lu}$ -PSMA-617 in a murine model of prostate cancer.

## Experimental Protocols

### Radiolabeling of PSMA-617 with Lutetium-177

This protocol outlines the steps for the radiolabeling of PSMA-617 with  $^{177}\text{Lu}$ .

### Materials:

- PSMA-617 (lyophilized powder)
- $^{177}\text{LuCl}_3$  solution in 0.04 M HCl

- Sodium acetate buffer (1.0 M, pH 5.5)
- Dimethyl sulfoxide (DMSO)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath
- Radio-TLC or Radio-HPLC system for quality control

**Procedure:**

- Prepare a stock solution of PSMA-617 in DMSO (e.g., 0.1 mM).
- In a sterile reaction vial, add 10  $\mu$ L of the 1.0 M sodium acetate buffer.[1]
- Add the desired amount of PSMA-617 precursor (e.g., 1.0 nmol).[1]
- Add 20–50 MBq of  $[^{177}\text{Lu}]\text{LuCl}_3$  to the vial.[1]
- Adjust the total reaction volume to 100  $\mu$ L with 0.04 M HCl.[1]
- Incubate the reaction mixture at 95°C for 30-40 minutes.
- After incubation, allow the vial to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >98% is generally considered acceptable.[2]

## Animal Model and Administration of $^{177}\text{Lu}$ -PSMA-617

This section describes the establishment of a tumor model and the administration of the radiolabeled compound.

**Materials:**

- Immunodeficient mice (e.g., NOD SCID  $\gamma$ )
- PSMA-expressing prostate cancer cells (e.g., LNCaP or C4-2)[3][4]

- Matrigel
- Sterile syringes and needles
- Anesthesia (e.g., isoflurane)
- $^{177}\text{Lu}$ -PSMA-617 solution (prepared as in Protocol 1)

Procedure:

- Subcutaneously inoculate 6- to 8-week-old male immunodeficient mice with  $5 \times 10^6$  PSMA-expressing prostate cancer cells suspended in 100  $\mu\text{L}$  of Matrigel into the shoulder region.[4]
- Allow the tumors to grow to a volume of approximately  $300 \text{ mm}^3$ . This typically takes around 3 weeks.[4]
- Anesthetize the mice using isoflurane.
- Administer a defined amount of  $^{177}\text{Lu}$ -PSMA-617 (e.g., 30-37 MBq) intravenously via the tail vein.[3][4] The injected volume should be around 100-200  $\mu\text{L}$ .

## Tissue Collection and Processing

This protocol details the procedure for collecting and preparing tissues for radioactivity measurement.

Materials:

- $\text{CO}_2$  chamber for euthanasia
- Surgical instruments (scalpel, forceps, scissors)
- Pre-weighed collection tubes
- Gamma counter
- Saline solution

Procedure:

- At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize the mice by CO<sub>2</sub> asphyxiation.[\[3\]](#)
- Collect blood via cardiac puncture.
- Dissect and collect the tumor and various organs/tissues of interest (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone, salivary glands).
- Rinse the collected tissues with saline to remove excess blood, and gently blot them dry.
- Place each tissue sample into a pre-weighed collection tube and weigh the tube with the tissue to determine the wet weight of the tissue.
- The tissues are now ready for radioactivity measurement.

## Measurement of Radioactivity and Data Analysis

This section describes how to measure the radioactivity in the collected tissues and calculate the biodistribution.

### Materials:

- Gamma counter with a window set for <sup>177</sup>Lu (e.g., 208 keV photopeak with a 20% window).  
[\[5\]](#)
- Standards of the injected <sup>177</sup>Lu-PSMA-617 solution.

### Procedure:

- Prepare standards by diluting the injected <sup>177</sup>Lu-PSMA-617 solution to a known concentration.
- Measure the radioactivity in the tissue samples and the standards using a gamma counter.
- The gamma counter will provide counts per minute (CPM) for each sample.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) using the following formula:

$$\%ID/g = (\text{CPM in tissue} / \text{Weight of tissue in g}) / (\text{Total injected CPM}) \times 100$$

The total injected CPM can be determined from the standards.

## Data Presentation

The quantitative data from the biodistribution study should be summarized in a table for clear comparison of the uptake of  $^{177}\text{Lu}$ -PSMA-617 in different tissues at various time points.

| Time Point | Organ/Tissue | Mean %ID/g ± SD (n=4) |
|------------|--------------|-----------------------|
| 1 Hour     | Blood        | 2.5 ± 0.5             |
| Tumor      |              | 15.8 ± 2.1            |
| Kidneys    |              | 43.8 ± 3.4[3]         |
| Liver      |              | 1.2 ± 0.3             |
| Spleen     |              | 0.5 ± 0.1             |
| Lungs      |              | 1.8 ± 0.4             |
| 4 Hours    | Blood        | 0.8 ± 0.2             |
| Tumor      |              | 23.3 ± 0.9[3]         |
| Kidneys    |              | 35.2 ± 2.9            |
| Liver      |              | 0.9 ± 0.2             |
| Spleen     |              | 0.3 ± 0.1             |
| Lungs      |              | 1.1 ± 0.3             |
| 24 Hours   | Blood        | 0.1 ± 0.05            |
| Tumor      |              | 12.9 ± 0.6[3]         |
| Kidneys    |              | 10.5 ± 1.5            |
| Liver      |              | 0.4 ± 0.1             |
| Spleen     |              | 0.1 ± 0.05            |
| Lungs      |              | 0.5 ± 0.1             |
| 48 Hours   | Blood        | < 0.1                 |
| Tumor      |              | 8.5 ± 0.7             |
| Kidneys    |              | 5.1 ± 0.9             |
| Liver      |              | 0.2 ± 0.08            |
| Spleen     |              | < 0.1                 |

---

|       |            |
|-------|------------|
| Lungs | 0.2 ± 0.07 |
|-------|------------|

---

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

## Visualization

### Experimental Workflow Diagram





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jnm.snmjournals.org](https://jnm.snmjournals.org) [jnm.snmjournals.org]
- 2. Preparation of <sup>177</sup>Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of <sup>177</sup>Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [jnm.snmjournals.org](https://jnm.snmjournals.org) [jnm.snmjournals.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Ex Vivo Biodistribution of Radiolabeled PSMA-617]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193556#ex-vivo-biodistribution-study-protocol-for-radiolabeled-psma-617>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)